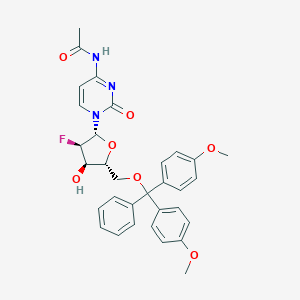

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

描述

5’-O-DMT-N4-Ac-2’-F-dC,也称为5’-O-(4,4’-二甲氧基三苯甲基)-N4-乙酰基-2’-氟-2’-脱氧胞嘧啶,是一种修饰的核苷。该化合物主要用于DNA和RNA的合成。 其特点是在5’位有一个二甲氧基三苯甲基(DMT)保护基,在N4位有一个乙酰基,以及在脱氧胞嘧啶分子2’位有一个氟原子 .

准备方法

合成路线和反应条件

5’-O-DMT-N4-Ac-2’-F-dC的合成涉及多个步骤。起始原料通常为2’-脱氧胞嘧啶。第一步是使用二甲氧基三苯甲基(DMT)基团保护5’-羟基。 反应条件通常涉及使用诸如二甲基亚砜(DMSO)等有机溶剂和催化剂来促进反应 .

工业生产方法

5’-O-DMT-N4-Ac-2’-F-dC的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化合成器和高通量技术来确保该化合物的有效生产。 反应条件经过优化,以最大限度地提高产率和纯度,最终产物使用诸如高效液相色谱(HPLC)等技术进行纯化 .

化学反应分析

反应类型

5’-O-DMT-N4-Ac-2’-F-dC经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可用于去除保护基。

常用试剂和条件

这些反应中常用的试剂包括碘等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应通常在受控的温度和pH条件下进行,以确保预期结果 .

主要产品

从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化会导致形成具有不同氧化态的5’-O-DMT-N4-Ac-2’-F-dC衍生物,而取代反应可以产生具有各种官能团取代氟原子的化合物 .

科学研究应用

5’-O-DMT-N4-Ac-2’-F-dC在科学研究中具有广泛的应用:

化学: 它用作合成寡核苷酸和其他核酸衍生物的构建模块。

生物学: 该化合物用于研究DNA和RNA合成,以及开发基于核酸的治疗剂。

作用机制

5’-O-DMT-N4-Ac-2’-F-dC的作用机制涉及其在合成过程中掺入DNA或RNA。2’位氟原子的存在增强了核酸的稳定性,而DMT和乙酰基保护基促进了该化合物选择性地掺入核酸链。 所涉及的分子靶点和途径包括负责DNA和RNA合成的酶 .

相似化合物的比较

5’-O-DMT-N4-Ac-2’-F-dC由于其特定的修饰而独一无二,这些修饰赋予了增强的稳定性和选择性地掺入核酸的能力。类似化合物包括:

5’-O-DMT-N4-Ac-2’-F-rC: 具有类似修饰的核糖核苷类似物。

5’-O-DMT-N4-Ac-2’-F-dA: 具有类似修饰的脱氧腺苷类似物。

5’-O-DMT-N4-Ac-2’-F-dG: 具有类似修饰的脱氧鸟苷类似物

这些化合物具有相似的结构特征,但在碱基和特定修饰方面有所不同,这可能会影响它们的稳定性和掺入核酸的能力。

生物活性

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure suggests it may interact with various biological targets, particularly in cancer research and metabolic modulation.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 721.79 g/mol. It features a unique arrangement of functional groups which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₄₃N₃O₉ |

| Molecular Weight | 721.79 g/mol |

| CAS Number | 182496-01-1 |

| Storage Conditions | Sealed in dry, 2-8°C |

Research indicates that compounds similar to this compound may act as modulators of key metabolic pathways. One notable pathway is the activation of Pyruvate Kinase M2 (PKM2) , which plays a crucial role in cancer cell metabolism. Activation of PKM2 can shift the metabolic profile of cancer cells towards aerobic glycolysis, promoting tumor growth and survival .

Antitumor Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant anti-proliferative effects on various human cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 0.46 μM to 0.81 μM against cell lines such as H1299 (lung cancer), HCT116 (colon cancer), HeLa (cervical cancer), and PC3 (prostate cancer) . These findings suggest that N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-y)-2-oxo-1,2-dihydropyrimidin-4-y)acetamide may possess similar antitumor properties.

Study on PKM2 Activation

A pivotal study focused on the structure-activity relationship (SAR) of novel compounds targeting PKM2. The results indicated that specific modifications to the compound's structure enhanced its ability to activate PKM2 and inhibit tumor cell proliferation effectively. The most potent compound from this study demonstrated a marked ability to arrest the cell cycle at the G2/M phase in HCT116 cells .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy and safety of N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-y)-2-oxo-1,2-dihydropyrimidin-4-y)acetamide. Preliminary results from related compounds suggest promising antitumor activity with manageable toxicity profiles in animal models .

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFNUYITABZZQS-PYYPWFDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622383 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-98-9 | |

| Record name | N-Acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159414-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。